molecular formula C12H9N5O B10752878 6-[(Z)-hydrazinylidenemethyl]-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile

6-[(Z)-hydrazinylidenemethyl]-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile

Cat. No.: B10752878
M. Wt: 239.23 g/mol
InChI Key: KJRKRHGTENMKAI-APSNUPSMSA-N
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Description

6-[(Z)-hydrazinylidenemethyl]-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile is a complex organic compound featuring a pyridine ring system. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. Its unique structure, which includes a hydrazinylidene group and a nitrile group, makes it a versatile molecule for chemical reactions and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(Z)-hydrazinylidenemethyl]-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile typically involves multi-step organic synthesis

    Starting Material Preparation: The synthesis begins with commercially available pyridine derivatives. For instance, 2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile can be synthesized through a series of reactions involving nitration, reduction, and cyclization.

    Hydrazinylidene Introduction: The hydrazinylidene group is introduced via a condensation reaction with hydrazine derivatives under controlled conditions. This step often requires the use of catalysts and specific solvents to ensure the correct (Z)-configuration.

    Final Product Formation: The final step involves purification and crystallization to obtain the pure compound. Techniques such as column chromatography and recrystallization are commonly used.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to scale up the process. This includes:

    Batch Reactors: Utilizing large-scale batch reactors for the initial synthesis steps.

    Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.

    Purification Techniques: Employing industrial-scale purification methods such as high-performance liquid chromatography (HPLC) and large-scale crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinylidene group, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it into amine derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO₂).

Major Products

    Oxidation Products: Oxo derivatives with altered electronic properties.

    Reduction Products: Amine derivatives with potential biological activity.

    Substitution Products: Functionalized pyridine derivatives with diverse applications.

Scientific Research Applications

Chemistry

In organic chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

The compound’s potential biological activities are of significant interest. It can be used in the design of new pharmaceuticals, particularly as a scaffold for drug development targeting specific enzymes or receptors.

Medicine

In medicinal chemistry, 6-[(Z)-hydrazinylidenemethyl]-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, antimicrobial, or anticancer properties, making it a candidate for drug discovery programs.

Industry

In the materials science industry, this compound can be used in the development of new materials with specific electronic or optical properties. Its ability to undergo various chemical modifications makes it a versatile component in material design.

Mechanism of Action

The mechanism by which 6-[(Z)-hydrazinylidenemethyl]-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile exerts its effects depends on its interaction with molecular targets. The hydrazinylidene group can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The nitrile group can participate in coordination with metal ions, affecting biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    6-[(Z)-hydrazinylidenemethyl]-2-oxo-5-pyridin-3-yl-1H-pyridine-3-carbonitrile: Similar structure but with different substitution patterns on the pyridine ring.

    6-[(Z)-hydrazinylidenemethyl]-2-oxo-5-pyridin-4-yl-1H-pyridine-2-carbonitrile: Variation in the position of the nitrile group.

Uniqueness

The unique combination of the hydrazinylidene and nitrile groups in 6-[(Z)-hydrazinylidenemethyl]-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile provides distinct chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C12H9N5O

Molecular Weight

239.23 g/mol

IUPAC Name

6-[(Z)-hydrazinylidenemethyl]-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C12H9N5O/c13-6-9-5-10(8-1-3-15-4-2-8)11(7-16-14)17-12(9)18/h1-5,7H,14H2,(H,17,18)/b16-7-

InChI Key

KJRKRHGTENMKAI-APSNUPSMSA-N

Isomeric SMILES

C1=CN=CC=C1C2=C(NC(=O)C(=C2)C#N)/C=N\N

Canonical SMILES

C1=CN=CC=C1C2=C(NC(=O)C(=C2)C#N)C=NN

Origin of Product

United States

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